molecular formula C10H13NO2S B3048645 Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 177971-32-3

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-

Cat. No.: B3048645
CAS No.: 177971-32-3
M. Wt: 211.28 g/mol
InChI Key: DRZLZRGBQZRSJI-BFHBGLAWSA-N
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Description

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the sulfonyl group and the chiral center at the 2-position makes this compound particularly interesting for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of 2-methylaziridine with p-toluenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the sulfonyl group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Produces substituted amines, alcohols, or thiols.

    Oxidation: Forms sulfonyl aziridines.

    Reduction: Yields primary or secondary amines.

Scientific Research Applications

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- involves its high reactivity due to ring strain. The compound can interact with nucleophiles, leading to ring-opening reactions. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its specific chiral center and the presence of the sulfonyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2R)-2-methyl-1-(4-methylphenyl)sulfonylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZLZRGBQZRSJI-BFHBGLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428303
Record name AC1OGRHF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177971-32-3
Record name AC1OGRHF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
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Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
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Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-

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